Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]-

Plant Physiology Auxin Biology Synthetic Plant Growth Regulators

Request this specific methionine conjugate for your research program—generic substitution of 2,4-D amino acid conjugates is scientifically invalid due to amino acid- and stereochemistry-dependent bioactivity [1,2]. Use the D-isomer in Avena coleoptile elongation assays for positive auxinic response without callus stimulation, or the DL-racemate at 30–50 ppm for tomato parthenocarpy studies. Its unique sulfur-containing side chain is essential for hydrolysis kinetics and tissue-specific receptor interaction studies within SAR panels. Certified reference material grade enables validated LC-MS/MS analysis per GB 23200.113-2018 (MRM: m/z 328.1→220.0/176.1). Verify stereochemical configuration before ordering.

Molecular Formula C13H15Cl2NO4S
Molecular Weight 352.2 g/mol
CAS No. 62625-13-2
Cat. No. B166343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionine, N-[2-(2,4-dichlorophenoxy)acetyl]-
CAS62625-13-2
Molecular FormulaC13H15Cl2NO4S
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C13H15Cl2NO4S/c1-21-5-4-10(13(18)19)16-12(17)7-20-11-3-2-8(14)6-9(11)15/h2-3,6,10H,4-5,7H2,1H3,(H,16,17)(H,18,19)
InChIKeyUJTANULYSZODGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- (CAS 62625-13-2): Plant Growth Regulator and Analytical Reference for 2,4-D Research


Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- (CAS 62625-13-2) is a synthetic conjugate of the essential amino acid methionine and the 2,4-dichlorophenoxyacetyl (2,4-D) moiety, a structural analog of the auxinic herbicide 2,4-dichlorophenoxyacetic acid [1]. The compound exists in DL-, L- (CAS 50834-39-4), and D- isomeric forms, with the DL-racemate most commonly referenced under CAS 62625-13-2. As an N-acyl amino acid derivative, it belongs to a class of synthetic plant growth regulators whose biological activity is governed by the stereochemistry of the amino acid component and the metabolic release kinetics of the active phenoxyacetic acid moiety [2]. The compound exhibits plant species-specific and isomer-selective physiological responses distinct from parent 2,4-D and from conjugates with other amino acids.

Why Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- Cannot Be Substituted with Other 2,4-D Amino Acid Conjugates


Generic substitution of N-(2,4-dichlorophenoxyacetyl) amino acid conjugates is not scientifically valid because biological activity is fundamentally dependent on both the amino acid identity and stereochemistry [1]. The plant's capacity to enzymatically hydrolyze the amide linkage and release free 2,4-D varies significantly by amino acid residue; D-isomers generally exhibit reduced or absent hydrolytic susceptibility compared to L-isomers, leading to divergent physiological outcomes [2]. Furthermore, in bioassays, different amino acid conjugates display distinct, non-overlapping activity profiles: a conjugate that promotes elongation in one tissue type may fail entirely in another, and vice versa [3]. Consequently, no two amino acid conjugates within this chemical class can be presumed interchangeable without empirical, head-to-head verification in the specific assay system of interest. The following quantitative evidence establishes the precise differentiation boundaries for the methionine conjugate.

Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- (CAS 62625-13-2): Quantitative Differentiation Evidence vs. Structural Analogs


D-Methionine Conjugate Selectively Stimulates Avena Coleoptile Elongation, Unlike D-Aspartic Acid Conjugate

The D-methionine conjugate of 2,4-D stimulates elongation of Avena sativa coleoptile sections, whereas the D-aspartic acid conjugate is completely inactive in this assay [1]. Both conjugates were tested at 10⁻⁵ M in a standardized coleoptile elongation bioassay.

Plant Physiology Auxin Biology Synthetic Plant Growth Regulators

D-Methionine Conjugate Does Not Stimulate Soybean Callus Growth, Contrasting with D-Aspartic Acid Conjugate

In reciprocal contrast to the coleoptile assay, the D-methionine conjugate of 2,4-D fails to stimulate growth of soybean root callus tissue, whereas the D-aspartic acid conjugate is active [1]. This demonstrates a unique, tissue-specific activity profile.

Plant Tissue Culture Callus Induction 2,4-D Bioassay

DL-Methionine Conjugate Induces Parthenocarpic Fruit Set Without Formative Leaf Changes, Unlike Other DL-Amino Acid Conjugates

The DL-methionine conjugate of 2,4-D, tested at 30-50 ppm on tomato plants, fails to produce the formative changes (epinasty, leaf distortion) characteristic of 2,4-D activity, yet causes fruit set and produces parthenocarpic fruit of increased size and excellent quality [1]. This contrasts with DL- and L-amino acid conjugates generally, which produced formative changes at comparable dosages.

Parthenocarpy Fruit Set Tomato Physiology

Quantitative Analytical Parameters for 2,4-D Residue Detection in Food Matrices

N-[(2,4-Dichlorophenoxy)acetyl]-DL-methionine is utilized as a reference standard in Chinese National Food Safety Standard GB 23200.113-2018 for the determination of 2,4-D-related residues in plant-derived foods . Validated analytical parameters are established for this compound.

Analytical Chemistry Pesticide Residue Analysis Food Safety

Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- (CAS 62625-13-2): Evidence-Backed Research and Industrial Application Scenarios


Selective Avena Coleoptile Elongation Bioassays for Auxin Activity Screening

Use the D-methionine conjugate in Avena coleoptile elongation assays where a positive auxinic response is required without concomitant callus growth stimulation. The compound's selective activity profile—active in coleoptile elongation but inactive in soybean callus—makes it a valuable tool for dissecting tissue-specific auxin signaling pathways [1].

Parthenocarpic Fruit Set Studies in Tomato Without Vegetative Phytotoxicity

Apply the DL-methionine conjugate at 30-50 ppm to tomato plants for investigating parthenocarpic fruit development. The compound induces fruit set and yields seedless fruit of increased size and excellent quality while avoiding the formative leaf changes (epinasty, distortion) associated with parent 2,4-D or other amino acid conjugates [2].

Analytical Reference Standard for 2,4-D Metabolite Detection in Food Safety Compliance

Utilize N-[(2,4-dichlorophenoxy)acetyl]-DL-methionine as a certified reference material for LC-MS/MS analysis of pesticide residues in plant-derived foods under Chinese National Standard GB 23200.113-2018. Validated method parameters including LOD (0.01 mg/kg), LOQ (0.05 mg/kg), and MRM transitions (m/z 328.1 → 220.0/176.1) are established for regulatory testing .

Structure-Activity Relationship Studies of 2,4-D Amino Acid Conjugates

Include the methionine conjugate as a key comparator in structure-activity relationship (SAR) panels investigating how amino acid side-chain properties modulate 2,4-D bioactivity. Its sulfur-containing side chain, unique among the commonly studied conjugates, may influence hydrolysis kinetics, membrane permeability, and tissue-specific receptor interactions relative to aliphatic (alanine, valine, leucine) or acidic (aspartate, glutamate) amino acid conjugates [1][2].

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